2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide
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Overview
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrrole ring, a thiazole ring, and a benzo[d]oxazole moiety, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to targetPhosphatidylinositol-3-kinase (PI3K) , which plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, making it an important target in cancer treatment .
Mode of Action
Based on the information about similar compounds, it can be inferred that it may interact with its targets, possibly inhibiting the activity of pi3k , thereby affecting the PI3K/Akt signaling pathway .
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound could potentially disrupt these processes, leading to the inhibition of tumor growth .
Result of Action
Given its potential role as a pi3k inhibitor, it could lead to the disruption of cellular processes such as growth and proliferation, potentially inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole-Thiazole Intermediate: This step involves the reaction of a suitable pyrrole derivative with a thiazole precursor under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Coupling with Benzo[d]oxazole Derivative: The intermediate is then coupled with a benzo[d]oxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)thiazole: Shares the pyrrole-thiazole core but lacks the benzo[d]oxazole moiety.
N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide: Contains the benzo[d]oxazole moiety but lacks the pyrrole-thiazole core.
Uniqueness
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide is a synthetic derivative that combines various heterocyclic moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thiazole ring, which often exhibits antimicrobial and anti-inflammatory properties.
- A pyrrole unit linked to the thiazole, contributing to its biological reactivity.
- A benzo[d]oxazole moiety that is associated with anticancer and neuroprotective effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrrole rings have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP) .
In vitro studies demonstrated that related compounds could effectively inhibit cell proliferation in various cancer cell lines, including Hep G2 liver cancer cells. The mechanism involved ROS accumulation leading to increased apoptosis via caspase activation pathways .
Anti-inflammatory Properties
Compounds similar to this compound have also been evaluated for their anti-inflammatory effects. Specifically, thiazole derivatives have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation . The selectivity towards COX-II over COX-I suggests a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanistic Insights
The proposed mechanisms of action for this compound include:
- ROS Generation : Induction of oxidative stress in cancer cells leading to apoptosis.
- Caspase Activation : Triggering apoptotic pathways through caspase cascades, particularly caspase-3 and -9.
- Inhibition of COX Enzymes : Modulating inflammatory pathways by selectively inhibiting COX-II.
Study 1: Anticancer Efficacy
A study investigating the cytotoxic effects of related pyrrole-thiazole compounds revealed that these compounds significantly inhibited the growth of Hep G2 cells with an IC50 value indicating high potency. The mechanism was linked to ROS-mediated apoptosis .
Study 2: Anti-inflammatory Activity
Research focused on thiazole derivatives demonstrated that they could inhibit COX-II activity with varying degrees of selectivity. Some compounds showed IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .
Data Table: Biological Activities Comparison
Compound | Activity Type | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Compound A | Anticancer | 5.0 | ROS generation, caspase activation |
Compound B | Anti-inflammatory | 7.0 | COX-II inhibition |
This compound | Potentially anticancer | TBD | TBD |
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c27-20(13-17-14-29-22(24-17)26-10-3-4-11-26)23-16-7-5-6-15(12-16)21-25-18-8-1-2-9-19(18)28-21/h1-12,14H,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEBKSQRZSYXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CSC(=N4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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